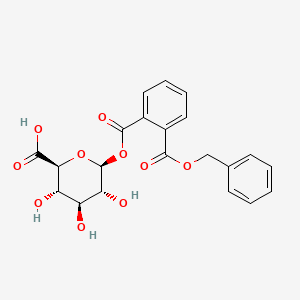
Monobenzyl Phthalate beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate): is a complex organic compound that belongs to the class of glucuronic acid derivatives These compounds are characterized by the presence of a glucuronic acid moiety, which is a glucose molecule with the C6 carbon oxidized to a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) typically involves multiple steps, starting with the preparation of the glucuronic acid derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.
Activation of Carboxylic Acid: The carboxylic acid group is activated, often using reagents like carbodiimides, to facilitate the coupling with the benzyloxycarbonyl benzoate.
Coupling Reaction: The activated glucuronic acid derivative is then coupled with 2-((benzyloxy)carbonyl)benzoate under controlled conditions to form the desired product.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glucuronidation, a process that enhances the solubility and excretion of various substances. This interaction is crucial for its role in drug metabolism and detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
beta-D-Glucopyranuronic acid: A simpler derivative without the benzyloxycarbonyl benzoate group.
alpha-D-Glucopyranuronic acid: An isomer with a different configuration at the anomeric carbon.
Glucuronic acid derivatives: Various derivatives with different substituents on the glucuronic acid moiety.
Uniqueness
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) is unique due to the presence of the benzyloxycarbonyl benzoate group, which imparts distinct chemical properties and potential applications. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized research and industrial applications.
This detailed overview provides a comprehensive understanding of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate), covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
InChI Key |
XRYVIGQHAGBRFV-QYRAFCHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



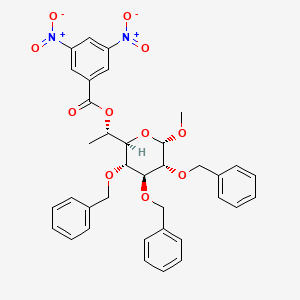

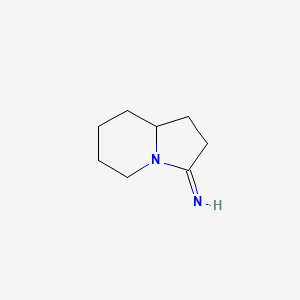
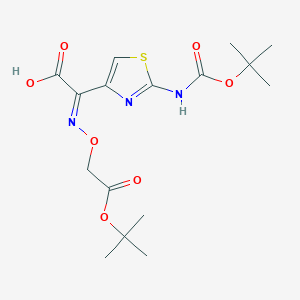
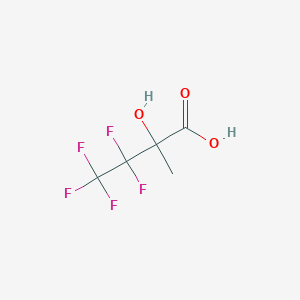
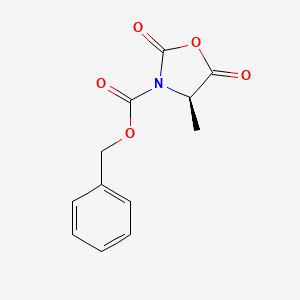

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
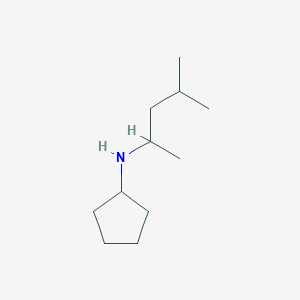
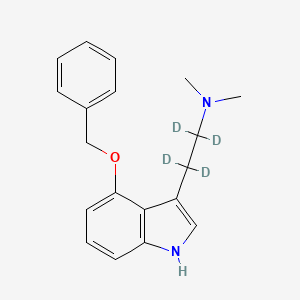
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
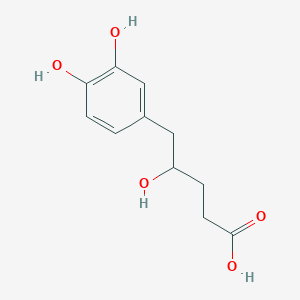
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
